molecular formula C20H22N4O B3003078 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326859-73-7

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3003078
CAS No.: 1326859-73-7
M. Wt: 334.423
InChI Key: QNFZLFHLRNWOAR-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical agent featuring a 1,2,3-triazole core, a structure of significant interest in modern medicinal chemistry for its potential to interact with diverse biological targets. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold are actively investigated as potent and selective inhibitors of nuclear receptors and kinases. Recent research on analogous structures has identified them as highly potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), functioning as inverse agonists and antagonists . Inhibiting PXR is a valuable strategy for mitigating adverse drug-drug interactions and overcoming treatment resistance caused by the upregulation of drug-metabolizing enzymes . Furthermore, the 1,2,3-triazole pharmacophore is a key structural component in the development of targeted anti-cancer agents, with demonstrated efficacy in models such as hepatocellular carcinoma (HepG2) and improved selectivity indices compared to existing therapeutics . This reagent provides researchers with a valuable building block for constructing complex molecules for use in drug discovery, chemical biology, and pharmacological studies. The product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFZLFHLRNWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves a "Click" chemistry approach. This method allows for the formation of the triazole ring through a 1,3-dipolar cycloaddition reaction involving azides and alkynes. The subsequent introduction of the carboxamide and phenylpropyl groups can be achieved through nucleophilic substitution reactions and acylation methods, respectively. This synthetic pathway ensures high yields and purity while maintaining structural integrity.

Antimicrobial Properties

Compounds containing triazole moieties are well-documented for their antimicrobial activities. Specifically, 1H-1,2,3-triazoles have been shown to inhibit cytochrome P450 enzymes, crucial for various metabolic processes in pathogens. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against certain enzymes like carbonic anhydrase II, indicating potential therapeutic applications in treating conditions related to enzyme dysregulation.

Anticancer Activity

Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell growth in human leukemic T-cells at nanomolar concentrations . The mechanism of action often involves interference with tubulin polymerization and induction of apoptosis in cancer cells .

Cytokine Modulation

The compound's ability to modulate cytokine release has also been investigated. In studies involving peripheral blood mononuclear cells (PBMCs), it was observed that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in anti-inflammatory therapies .

Case Study 1: Antiproliferative Activity

In a study assessing various triazole derivatives, including those structurally related to this compound, it was found that these compounds exhibited IC50 values ranging from 30 nM to over 200 nM against different cancer cell lines (HeLa and A549). The most potent compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of triazole derivatives. Compounds were tested for their ability to inhibit carbonic anhydrase II and other metabolic enzymes. Results indicated that modifications in the phenyl substituents significantly affected inhibitory potency, highlighting the importance of molecular structure in biological activity .

Comparative Analysis of Triazole Derivatives

Compound NameStructureNotable Properties
This compound StructureModerate enzyme inhibition; potential anticancer activity
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole StructureExhibits moderate antifungal activity
4-(Triazolyl)benzamide StructureKnown for its anti-inflammatory properties
5-(Substituted phenyl)-1H-1,2,3-triazoles StructureBroad spectrum antifungal activity

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that triazole derivatives could effectively target specific pathways involved in cancer cell proliferation .

Antifungal Properties
Triazoles are well-known for their antifungal activities. The compound under discussion has shown promise as a potential antifungal agent, particularly against strains resistant to conventional treatments. Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Antimicrobial Activity
In addition to antifungal properties, triazole compounds have been evaluated for their broad-spectrum antimicrobial activities. Studies have suggested that this compound can inhibit the growth of various bacteria and may serve as a lead compound for developing new antibiotics .

Agricultural Applications

Pesticide Development
The structure of this compound lends itself to development as a pesticide. Triazoles are commonly used in agriculture for their fungicidal properties. Research has focused on optimizing formulations that enhance efficacy while minimizing environmental impact .

Herbicide Potential
Recent studies have explored the herbicidal potential of triazole derivatives. The compound may inhibit specific metabolic pathways in plants, leading to effective weed control without harming crops .

Material Science Applications

Polymer Chemistry
Triazole compounds are increasingly utilized in polymer chemistry due to their unique chemical properties. The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties .

Nanotechnology
In nanotechnology, triazoles have been employed in the synthesis of nanoparticles with tailored functionalities. This compound can act as a stabilizing agent or functional group in nanoparticle synthesis processes, leading to innovative applications in drug delivery systems and biosensors.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity against various cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 2: Agricultural Application
Research conducted by agricultural scientists assessed the efficacy of triazole-based pesticides against common fungal pathogens affecting crops. The study found that formulations containing this compound provided superior protection compared to traditional fungicides while exhibiting lower toxicity to beneficial insects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related triazole-carboxamides, focusing on substituent variations and their implications for activity.

Table 1: Key Structural and Functional Differences

Compound Name R1 (1-Position) R2 (Amide Substituent) Key Biological Activity/Notes Reference
Target Compound 4-Ethylphenyl 3-Phenylpropyl Structural focus; potential activity inferred from analogs
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl Anticancer activity; enhanced solubility due to methoxy group
1-(4-Ethylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide 4-Ethylphenyl 4-Methylphenyl Antimycobacterial activity; methyl group improves metabolic stability
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 3-Fluoro-4-thienopyrimidinylphenyl c-Met kinase inhibition (IC₅₀ = 12 nM); apoptosis induction in tumor cells
MKA122 (1-(4-(Cyclopropylcarbamoyl)phenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide) 4-(Cyclopropylcarbamoyl)phenyl 1-Phenylethyl MIF tautomerase inhibition (IC₅₀ = 0.8 μM); anti-inflammatory potential
Rufinamide (1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl None (unsubstituted amide) FDA-approved anticonvulsant; demonstrates role of fluorinated aryl groups in CNS penetration

Impact of Substituent Variations

a) R1 (1-Position) Modifications
  • However, bulkier groups (e.g., trifluoromethyl in ) may increase target binding but reduce solubility.
  • 4-Chlorophenyl/4-Methoxyphenyl : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups influence electronic properties and binding to hydrophobic enzyme pockets. Chlorophenyl analogs show stronger anticancer activity .
b) R2 (Amide Substituent) Variations
  • 3-Phenylpropyl (Target) : The extended alkyl chain with a terminal phenyl group may enhance interactions with allosteric protein sites, as seen in MKA122’s MIF inhibition .
  • Thienopyrimidinylphenyl (): Bulky, heterocyclic substituents improve kinase selectivity (e.g., c-Met inhibition) but may limit bioavailability.

Q & A

Q. What are the established synthetic pathways for 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key parameters include temperature control (60–80°C for cycloaddition), solvent selection (e.g., DMF for solubility), and stoichiometric ratios of intermediates. Statistical experimental design (e.g., factorial design) can optimize yields by testing variables like catalyst loading, pH, and reaction time .
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Q. How do solubility limitations of this compound affect in vitro assays, and what strategies improve bioavailability?

  • Methodological Answer : Low aqueous solubility (common in triazole derivatives) may reduce cellular uptake in biological assays. Strategies include:
  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dissolution .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity validation?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm triazole ring formation and substituent positions.
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification.
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the compound’s biological activity against target enzymes?

  • Methodological Answer : Apply response surface methodology (RSM) to model structure-activity relationships (SAR). Variables include:
  • Substituent modifications : Vary phenylpropyl chain length or ethylphenyl groups.
  • Biological endpoints : IC50_{50} values for enzyme inhibition (e.g., kinases).
  • Analysis : Multivariate regression identifies critical factors affecting potency. Central composite designs are ideal for non-linear relationships .

Q. How to resolve contradictions between computational docking predictions and empirical enzyme inhibition data?

  • Methodological Answer :
  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}).
  • Synchrotron crystallography : Resolve ligand-enzyme complexes to identify unmodeled interactions (e.g., allosteric pockets) .

Q. What in silico strategies predict SAR for novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • QSAR modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100-ns trajectories to assess stability.
  • ADMET prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity .

Q. What mechanistic studies elucidate off-target effects in cellular models?

  • Methodological Answer :
  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to identify interacting proteins.
  • CRISPR-Cas9 screening : Knock out suspected off-targets and measure rescue of phenotype.
  • Metabolomics : LC-MS profiling to detect pathway perturbations (e.g., ATP depletion in kinase inhibition) .

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